![molecular formula C12H13N3 B13877142 2-[3-(2-aminoethyl)-1H-indol-5-yl]acetonitrile](/img/structure/B13877142.png)
2-[3-(2-aminoethyl)-1H-indol-5-yl]acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(2-aminoethyl)-1H-indol-5-yl]acetonitrile is an indole derivative that features a nitrile group attached to the acetonitrile moiety Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(2-aminoethyl)-1H-indol-5-yl]acetonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-(2-aminoethyl)-1H-indole.
Formation of Acetonitrile Moiety: The nitrile group is introduced through a reaction with acetonitrile under specific conditions, often involving a catalyst or a base to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.
Purification Steps: Such as crystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions: 2-[3-(2-aminoethyl)-1H-indol-5-yl]acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The indole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic reagents like halogens or nitro groups can be used under acidic or basic conditions.
Major Products Formed:
Oxidation Products: Depending on the conditions, various oxidized forms of the compound can be obtained.
Reduction Products: The primary amine derivative is a common product.
Substitution Products: Substituted indole derivatives with different functional groups.
科学的研究の応用
2-[3-(2-aminoethyl)-1H-indol-5-yl]acetonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-[3-(2-aminoethyl)-1H-indol-5-yl]acetonitrile involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors in biological systems.
Pathways Involved: It can modulate various biochemical pathways, leading to its observed biological effects.
類似化合物との比較
3-(2-aminoethyl)-1H-indole: A precursor in the synthesis of 2-[3-(2-aminoethyl)-1H-indol-5-yl]acetonitrile.
2-[3-(2-aminoethyl)-1H-indol-5-yl]-N-methylmethanesulfonamide: Another indole derivative with different functional groups.
Uniqueness: this compound is unique due to its specific structure, which imparts distinct chemical and biological properties compared to other indole derivatives.
特性
分子式 |
C12H13N3 |
|---|---|
分子量 |
199.25 g/mol |
IUPAC名 |
2-[3-(2-aminoethyl)-1H-indol-5-yl]acetonitrile |
InChI |
InChI=1S/C12H13N3/c13-5-3-9-1-2-12-11(7-9)10(4-6-14)8-15-12/h1-2,7-8,15H,3-4,6,14H2 |
InChIキー |
RSAJLJZTFQXPDF-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1CC#N)C(=CN2)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


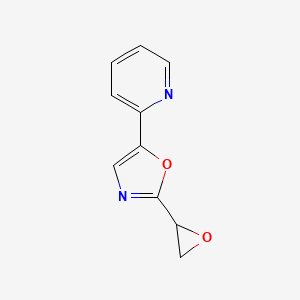
![2-[3-(Benzylsulfonylamino)-2-oxo-6-propylpyridin-1-yl]acetic acid](/img/structure/B13877080.png)

![4-[4-(Bromomethyl)benzoyl]thiophene-2-sulfonyl chloride](/img/structure/B13877095.png)
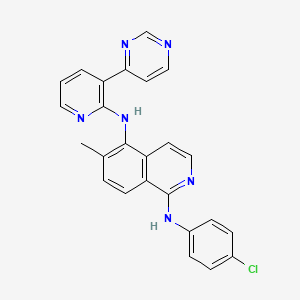
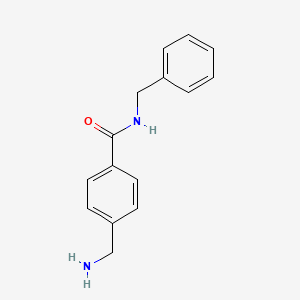
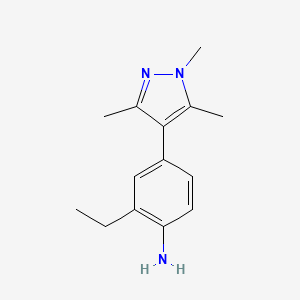
![1-Bromo-4-fluoro-2-[1-(methoxymethoxy)ethyl]benzene](/img/structure/B13877121.png)
![Tert-butyl 4-[2-[4-(trifluoromethyl)phenyl]acetyl]piperazine-1-carboxylate](/img/structure/B13877129.png)
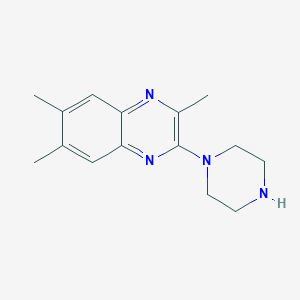
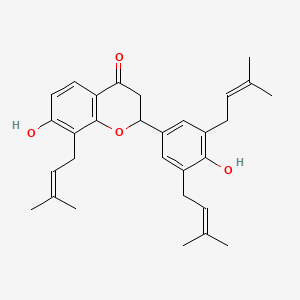
![2-(Chloromethyl)-6-methylimidazo[1,2-a]pyrimidine](/img/structure/B13877139.png)


